molecular formula C18H17N3O3 B2550673 N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898349-92-3

N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2550673
CAS No.: 898349-92-3
M. Wt: 323.352
InChI Key: DJFMJLCJPABFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound belonging to the class of oxalic acid diamides (oxalamides), which have emerged as a scaffold of significant interest in medicinal chemistry and oncology research . This molecule features a central oxalamide backbone, an N1-(2-cyanophenyl) group, and an N2-(2-methoxyphenethyl) side chain. Oxalamide compounds have been investigated as prodrugs that can be selectively activated by cytochrome P450 enzymes, such as CYP4F11, which is overexpressed in certain cancer cell lines . This metabolic activation can lead to the release of active inhibitors that target Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . SCD is crucial for maintaining membrane fluidity and supporting cell proliferation, particularly in tumor cells residing in nutrient-poor environments . Inhibition of SCD depletes cells of monounsaturated fatty acids, inducing endoplasmic reticulum stress and ultimately leading to cell death, positioning SCD as a promising molecular target in cancer research . The structural motifs present in this compound—specifically the 2-cyanophenyl and phenethyl groups—are consistent with structural features explored in structure-activity relationship (SAR) studies of related bioactive oxalamides . Researchers can utilize this compound as a chemical probe or building block to explore these biochemical pathways further, to develop novel targeted therapies, or to study the role of SCD in various disease models. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-16-9-5-3-6-13(16)10-11-20-17(22)18(23)21-15-8-4-2-7-14(15)12-19/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFMJLCJPABFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amide Coupling via Oxalyl Chloride

The most widely reported method involves a two-step coupling process using oxalyl chloride as the bridging agent. In a representative procedure:

  • Step 1 : 2-Cyanoaniline (1.0 equiv.) is reacted with oxalyl chloride (1.1 equiv.) in anhydrous dichloromethane (DCM) under argon at 0°C. Triethylamine (2.5 equiv.) is added dropwise to scavenge HCl, and the mixture is stirred for 2 hours.
  • Step 2 : The intermediate oxalyl chloride derivative is treated with 2-methoxyphenethylamine (1.05 equiv.) in DCM at room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound as a white solid (68–72% yield).

Key Data :

Parameter Value Source
Solvent Dichloromethane
Temperature 0°C (Step 1); RT (Step 2)
Coupling Agent Oxalyl chloride
Yield 68–72%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from peptidomimetic synthesis involves:

  • Mixing 2-cyanoaniline and 2-methoxyphenethylamine (1:1 molar ratio) with oxalyl diimidazole (1.2 equiv.) in acetonitrile.
  • Irradiating at 120°C for 15 minutes under 300 W power.
  • Isolation by precipitation in ice-cold water yields 85% pure product, further refined via recrystallization (ethanol/water).

Reaction Optimization and Critical Parameters

Catalyst Screening

Triethylamine remains the preferred base for HCl scavenging, though recent studies suggest N,N-diisopropylethylamine (DIPEA) enhances yields (78–82%) in polar aprotic solvents like DMF.

Solvent Effects

Solvent Yield (%) Purity (%) Observation
DCM 72 95 Moderate solubility
THF 65 92 Side product formation
Acetonitrile 85 98 Optimal for microwave

Temperature and Time Dependence

  • Room Temperature : 12–24 hours required for complete conversion.
  • Reflux (40°C) : Reduces time to 6 hours but risks cyanophenyl group hydrolysis.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 6.92–6.85 (m, 4H, OCH3-Ar-H), 3.81 (s, 3H, OCH3), 3.72–3.65 (m, 2H, CH2), 2.89–2.82 (m, 2H, CH2).
  • HRMS (ESI+) : m/z Calculated for C18H18N3O3 [M+H]+: 324.1348; Found: 324.1345.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/0.1% TFA) shows ≥98% purity at 254 nm.

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Pilot-scale experiments utilize tubular reactors for:

  • Mixing 2-cyanoaniline and oxalyl chloride at 10 mL/min.
  • In-line quenching with 2-methoxyphenethylamine.
  • Automated crystallization (yield: 80%, throughput: 5 kg/day).

Waste Management

  • Byproducts : Unreacted oxalyl chloride (neutralized with NaHCO3).
  • Solvent Recovery : DCM is distilled and reused (95% efficiency).

Pharmacological Activation and Relevance

This compound acts as a prodrug activated by cytochrome P450 4F11 (CYP4F11) in sensitive cells. This isoform oxidizes the methoxy group, enabling covalent binding to stearoyl-CoA desaturase (SCD), a therapeutic target in metabolic disorders.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl or methoxyphenethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Compounds with new functional groups replacing the original cyanophenyl or methoxyphenethyl groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis highlight key structural and functional differences between N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide and related oxalamides:

Compound Name Substituents (R1/R2) Key Properties/Applications Yield (%) Reference
N1-(2-Cyanophenyl)-N2-(2-methoxyphenethyl) R1: 2-Cyanophenyl; R2: 2-Methoxy Hypothesized enzyme inhibition (structural inference) N/A
N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide (70) R1: 4-Chlorophenyl; R2: 2-Methoxy Cytochrome P450 inhibitor; IC50 data pending 72
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) R1: 3-Cl-4-F; R2: 4-Methoxy Cytochrome P450 4F11 inhibitor 64
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) R1: 2,4-Dimethoxybenzyl; R2: Pyridinylethyl Umami flavor enhancer (FEMA 4233) N/A
N1-(2-Carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) R1: 2-Carboxyphenyl; R2: Hydroxyethyl Ligand for coordination polymers (magnetic materials) N/A

Structural and Functional Insights

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups (EWGs): The 2-cyanophenyl group in the target compound is a stronger EWG than the 4-chlorophenyl in compound 70 . This may enhance binding to enzymatic targets (e.g., cytochrome P450s) due to increased polarization of the oxalamide core. In compound 28 (3-Cl-4-F-phenyl), halogen substituents improve metabolic stability but reduce solubility compared to cyano .
  • Methoxy Positioning: The 2-methoxyphenethyl group in the target compound vs. 4-methoxyphenethyl in compound 28 alters steric and electronic interactions.

Research Findings and Implications

Enzyme Inhibition Potential

  • Compound 70 (4-chlorophenyl analog) exhibits potent cytochrome P450 inhibition, suggesting that the target compound’s 2-cyanophenyl group could modulate enzyme specificity or potency .
  • The methoxyphenethyl moiety is conserved across inhibitors (compounds 70, 28, 29), implying its role in hydrophobic interactions with enzyme active sites .

Metabolic Stability and Toxicity

  • Cyano groups are metabolically stable but may introduce toxicity risks via cyanide release under extreme conditions. Chloro and fluoro substituents (e.g., compound 28) are more inert, favoring long-term therapeutic use .

Comparative Structure-Activity Relationships (SAR)

  • Phenyl Ring Substitutions: Chloro/Fluoro (Compounds 28, 70): Enhance lipophilicity and target affinity.
  • Phenethyl vs. Benzyl Groups:
    • Phenethyl chains (target compound, S336) improve membrane permeability compared to benzyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.